Boric acid, tris(1-methylheptyl) ester
Description
This structure confers high lipophilicity and molecular weight compared to simpler borate esters. The 1-methylheptyl group’s branching likely enhances steric hindrance and reduces solubility in polar solvents, impacting reactivity and environmental behavior .
Properties
CAS No. |
24848-81-5 |
|---|---|
Molecular Formula |
C24H51BO3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
trioctan-2-yl borate |
InChI |
InChI=1S/C24H51BO3/c1-7-10-13-16-19-22(4)26-25(27-23(5)20-17-14-11-8-2)28-24(6)21-18-15-12-9-3/h22-24H,7-21H2,1-6H3 |
InChI Key |
CNZRYPUWXCLTAW-UHFFFAOYSA-N |
Canonical SMILES |
B(OC(C)CCCCCC)(OC(C)CCCCCC)OC(C)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boric acid, tris(1-methylheptyl) ester typically involves the esterification of boric acid with 1-methylheptyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The general reaction can be represented as follows:
Biological Activity
Boric acid, tris(1-methylheptyl) ester (CAS Number: 24848-81-5), is an organoboron compound that has garnered attention for its potential biological activities. This article explores the compound's biological significance, mechanisms of action, and relevant research findings.
- Chemical Formula : CHBO
- Molecular Weight : 398.32 g/mol
- Structure : The compound consists of a boron atom bonded to three 1-methylheptyl groups and an -O- group, making it a trialkyl borate.
Boric acid esters, including tris(1-methylheptyl) ester, exhibit biological activity primarily through their interactions with biological macromolecules. The following mechanisms have been proposed:
- Enzyme Inhibition : Boronic acids and their esters can act as enzyme inhibitors by forming reversible covalent bonds with active site serine residues in serine proteases and other enzymes. This property has been exploited in drug design, particularly in the development of proteasome inhibitors for cancer therapy .
- Oxophilicity : The oxophilic nature of boron allows these compounds to interact favorably with oxygen-containing biomolecules, enhancing their binding affinity and biological efficacy .
Anticancer Properties
Research indicates that boronic acid esters possess significant anticancer properties. For instance:
- Proteasome Inhibition : Compounds like bortezomib (a boronic acid derivative) have demonstrated effectiveness in treating multiple myeloma by inhibiting the proteasome pathway, leading to the accumulation of pro-apoptotic factors within cancer cells .
- In Vitro Studies : In vitro assays have shown that organoboron compounds can inhibit various cancer cell lines, demonstrating potential for therapeutic applications .
Anti-inflammatory Effects
Boric acid and its derivatives have been linked to anti-inflammatory effects:
- Cytokine Modulation : Studies suggest that boron compounds can reduce levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and C-reactive protein (CRP), which are associated with various inflammatory diseases .
Case Studies
- Cancer Treatment : A study on the efficacy of boronic acid derivatives in treating multiple myeloma revealed that these compounds could significantly reduce tumor growth in murine models. The mechanism involved proteasome inhibition and subsequent apoptosis in malignant cells .
- Enzyme Interactions : Research has shown that tris(1-methylheptyl) ester can effectively inhibit serine proteases, indicating its potential as a therapeutic agent against diseases where these enzymes play a critical role .
Data Table: Biological Activities of Boric Acid Esters
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares tris(1-methylheptyl) borate with structurally related borate esters:
*Calculated based on substituent mass.
Key Observations :
- Branching vs. Linearity: Branched esters (e.g., 1-methylheptyl, sec-butyl) reduce crystallinity and enhance solubility in nonpolar media compared to linear analogs like trihexadecyl borate .
- Electronic Effects : Aromatic substituents (e.g., p-chlorophenyl) introduce electron-withdrawing effects, increasing Lewis acidity for catalysis .
- Fluorination : Fluorinated esters exhibit exceptional thermal and chemical resistance, suited for high-performance materials .
Ecological and Toxicological Profiles
- Aquatic Toxicity: Esters with low water solubility (e.g., tris(1-methylheptyl)) may persist in sediments, though data specific to borate esters are sparse. Fluroxypyr 1-methylheptyl ester (a non-borate analog) shows high toxicity to aquatic invertebrates, suggesting alkyl chain length impacts bioaccumulation .
- Bird Toxicity : Bulky esters exhibit low acute toxicity in birds (LD₅₀ >2,000 mg/kg), likely due to poor absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
